dTAGV-1 hydrochloride

Pharmacokinetics In Vivo Target Validation PROTAC Optimization

dTAGV-1 hydrochloride (CAS 2624313-16-0) is the hydrochloride salt form of dTAGV-1, a heterobifunctional PROTAC (PROteolysis-TArgeting Chimera) degrader within the degradation tag (dTAG) chemical biology platform. It comprises an FKBP12F36V mutant-specific ligand (AP1867), an optimized all-carbon linker, and a von Hippel-Lindau (VHL) E3 ligase-binding ligand.

Molecular Formula C68H91ClN6O14S
Molecular Weight 1284.0 g/mol
Cat. No. B12371397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTAGV-1 hydrochloride
Molecular FormulaC68H91ClN6O14S
Molecular Weight1284.0 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl
InChIInChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1
InChIKeyWZEDGWVEEAWMSD-LNVAYBNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

dTAGV-1 Hydrochloride: Second-Generation VHL-Recruiting FKBP12F36V PROTAC for In Vivo Target Validation


dTAGV-1 hydrochloride (CAS 2624313-16-0) is the hydrochloride salt form of dTAGV-1, a heterobifunctional PROTAC (PROteolysis-TArgeting Chimera) degrader within the degradation tag (dTAG) chemical biology platform [1]. It comprises an FKBP12F36V mutant-specific ligand (AP1867), an optimized all-carbon linker, and a von Hippel-Lindau (VHL) E3 ligase-binding ligand . This second-generation dTAG molecule selectively induces ubiquitination and proteasomal degradation of FKBP12F36V-tagged fusion proteins without engaging wild-type FKBP12, enabling precise, rapid, and reversible control of any protein of interest expressed as an FKBP12F36V in-frame fusion [1].

Why dTAGV-1 Hydrochloride Cannot Be Substituted by First-Generation dTAG-13 or Other CRBN-Based Degraders


The dTAG platform relies on a two-component system: an FKBP12F36V-tagged protein of interest and a heterobifunctional degrader [1]. First-generation molecules like dTAG-13 recruit cereblon (CRBN) E3 ligase, whereas dTAGV-1 recruits VHL. This E3 ligase switch is not interchangeable; certain protein targets and cellular contexts are completely recalcitrant to CRBN-mediated degradation but are efficiently degraded via VHL recruitment [1]. Specifically, the EWS/FLI oncogenic fusion protein in Ewing sarcoma cells showed no degradation with dTAG-13 yet was rapidly degraded upon dTAGV-1 treatment [1]. Moreover, the pharmacokinetic profile of dTAGV-1 is substantially superior to dTAG-13, enabling sustained target knockdown in vivo that cannot be replicated by the first-generation tool [1]. Substitution would therefore risk experimental failure due to either target recalcitrance or inadequate in vivo exposure.

Quantitative Evidence Guide: dTAGV-1 Hydrochloride Performance vs. Comparators


Superior In Vivo Pharmacokinetics: dTAGV-1 vs. dTAG-13

dTAGV-1 exhibits substantially improved pharmacokinetic properties over the first-generation dTAG-13. In mice following a single intraperitoneal dose of 10 mg/kg, dTAGV-1 achieved a half-life (T½) of 4.43 h compared to 2.41 h for dTAG-13, representing an 84% increase in elimination half-life. Systemic exposure (AUCinf) was 3-fold higher for dTAGV-1 (18,517 hr*ng/mL vs. 6,140 hr*ng/mL) [1].

Pharmacokinetics In Vivo Target Validation PROTAC Optimization

Overcoming CRBN-Recalcitrant Targets: EWS/FLI Degradation Only Achieved by dTAGV-1

The FKBP12F36V-EWS/FLI fusion protein in EWS502 Ewing sarcoma cells was resistant to degradation by the CRBN-recruiting dTAG-13. In contrast, treatment with dTAGV-1 induced rapid degradation of EWS/FLI, detectable within 1 hour of exposure. Both dTAG-13 and dTAGV-1 effectively degraded a control FKBP12F36V-GFP fusion in the same cell line, confirming that the degradation machinery was functional in both cases; the difference was target- and E3 ligase-dependent [1].

Ewing Sarcoma Oncoprotein Degradation E3 Ligase Context-Dependence

Global Proteomic Selectivity: Single Protein Degraded by dTAGV-1

Quantitative multiplexed proteomics using TMT labeling in PATU-8902 LACZ-FKBP12F36V cells treated with 500 nM dTAGV-1 for 4 hours identified FKBP12F36V as the only significantly degraded protein in the entire proteome (fold change < −2.0, P < 0.001, FDR q < 0.05). No changes were observed in VHL protein levels or VHL-regulated targets, and no significant degradation occurred with the inactive control dTAGV-1-NEG [1].

Chemical Proteomics Target Selectivity Off-Target Profiling

Rapid and Sustained In Vivo Degradation: Improved Duration Over dTAG-13

In a murine MV4;11 leukemia xenograft model expressing luciferase-FKBP12F36V, daily intraperitoneal administration of 35 mg/kg dTAGV-1 produced a striking loss of bioluminescent signal within 4 h of the first dose. Critically, the duration of degradation was improved relative to dTAG-13, with clear degradation still evident 28 h after the final dose for dTAGV-1, whereas dTAG-13's effect waned more rapidly [1].

Pharmacodynamics In Vivo Imaging Leukemia Models

Hydrochloride Salt Form: Optimized for In Vivo Dosing and Solubility

dTAGV-1 hydrochloride is the specifically formulated salt for in vivo applications. While the free base dTAGV-1 (or TFA salt) is used in vitro, the hydrochloride salt exhibits superior aqueous solubility, achieving a DMSO stock concentration of 100 mM (128.4 mg/mL) . The PK parameters reported (T½=4.43 h, Cmax=2123 ng/mL) were obtained using the hydrochloride salt formulation, validating its suitability for animal studies [1]. This contrasts with alternative salt forms (e.g., TFA) which may introduce confounding biological effects from counterions.

Formulation Chemistry In Vivo Pharmacology Salt Selection

Optimal Research Applications for dTAGV-1 Hydrochloride Based on Validated Evidence


In Vivo Target Validation Studies Requiring Sustained Protein Knockdown

dTAGV-1 hydrochloride is the preferred tool for in vivo target validation experiments where sustained degradation is critical. Its 4.43 h half-life and 3-fold higher AUC compared to dTAG-13 [1] enable once-daily dosing with maintained target knockdown, as demonstrated in murine leukemia models where degradation was evident 28 h post-final dose . This reduces animal handling, minimizes stress-related variability, and improves the statistical power of longitudinal studies.

Degradation of CRBN-Recalcitrant Oncogenic Fusions and Transcription Factors

For targets that fail to degrade with CRBN-recruiting degraders, dTAGV-1 provides a validated VHL-based alternative. This is most clearly demonstrated with the EWS/FLI fusion in Ewing sarcoma, which was completely resistant to dTAG-13 but rapidly degraded by dTAGV-1 [1]. Researchers investigating fusion oncoproteins, lineage-specific transcription factors, or any protein suspected of CRBN-resistance should prioritize dTAGV-1 to avoid false-negative degradation results.

Combinatorial Degrader Studies Without E3 Ligase Competition

dTAGV-1 recruits VHL, making it compatible with simultaneous use of CRBN-recruiting degraders. Co-treatment experiments with THAL-SNS-032 (CRBN-based CDK9 degrader) showed efficient degradation of both target proteins without substrate competition [1]. This enables orthogonal control of two independent targets in the same cell population—a capability not achievable with CRBN-only degrader combinations.

High-Confidence Proteomics and Functional Genomics Screens

Global proteomic profiling confirmed that dTAGV-1 degrades only the tagged FKBP12F36V fusion, with zero off-target proteins significantly altered (FDR < 0.05) [1]. This exquisite selectivity makes dTAGV-1 ideal for functional genomics screens, proteomic time-course experiments, and any study where confounding off-target degradation would obscure biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for dTAGV-1 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.